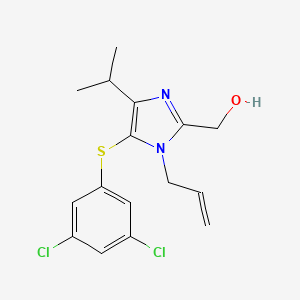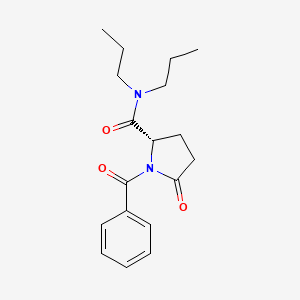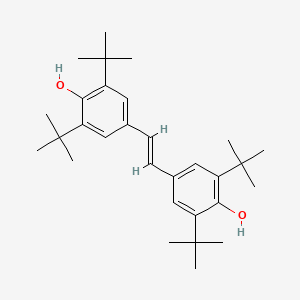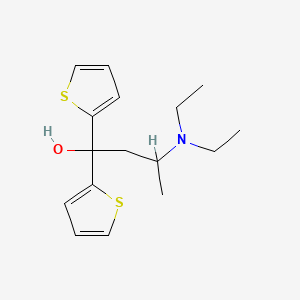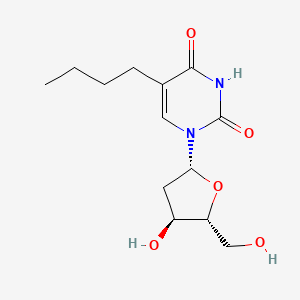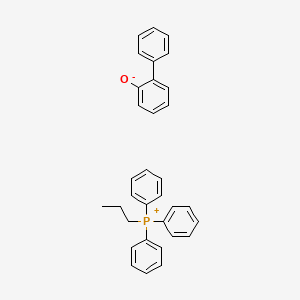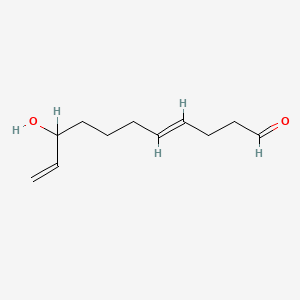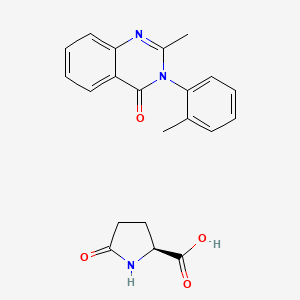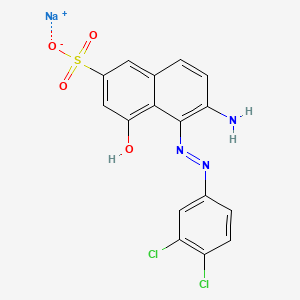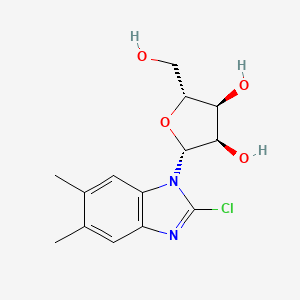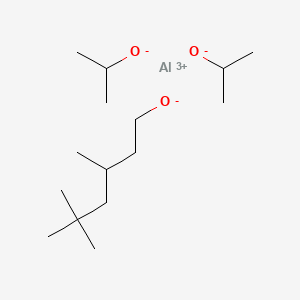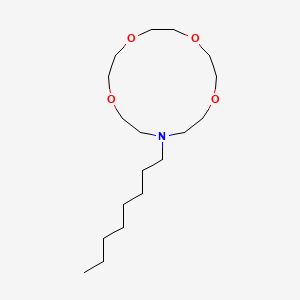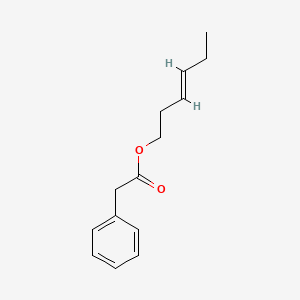
3-Hexenyl phenylacetate, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexenyl phenylacetate, (3E)-, also known as (3E)-3-Hexenyl phenylacetate, is an organic compound with the molecular formula C14H18O2. It is an ester formed from the reaction between 3-hexen-1-ol and phenylacetic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenyl phenylacetate, (3E)-, typically involves the esterification of 3-hexen-1-ol with phenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 3-Hexenyl phenylacetate, (3E)-, can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexenyl phenylacetate, (3E)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid or 3-hexenoic acid.
Reduction: 3-Hexen-1-ol and phenylmethanol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hexenyl phenylacetate, (3E)-, has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy.
Industry: It is widely used in the fragrance and flavor industries to impart fruity and floral notes to products
Mécanisme D'action
The mechanism of action of 3-Hexenyl phenylacetate, (3E)-, primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-Hexenyl phenylacetate: Another isomer with similar chemical properties but different spatial arrangement.
Phenyl acetate: A simpler ester with a similar aromatic profile but lacking the hexenyl group.
Hexyl phenylacetate: Similar structure but with a saturated hexyl chain instead of the unsaturated hexenyl group
Uniqueness
3-Hexenyl phenylacetate, (3E)-, stands out due to its unique combination of an unsaturated hexenyl chain and a phenylacetate ester group. This structure imparts distinct chemical reactivity and olfactory properties, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
1824720-88-8 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
[(E)-hex-3-enyl] 2-phenylacetate |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3+ |
Clé InChI |
FJKFIIYSBXHBCT-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCOC(=O)CC1=CC=CC=C1 |
SMILES canonique |
CCC=CCCOC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


